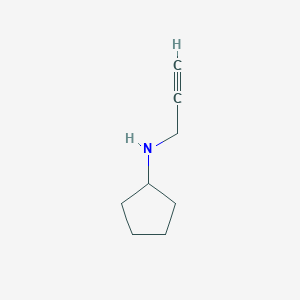

N-(环丙-2-炔-1-基)环戊胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

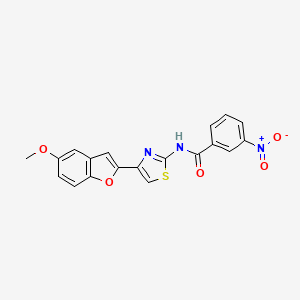

“N-(prop-2-yn-1-yl)cyclopentanamine” is a chemical compound with the molecular formula C8H13N . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “N-(prop-2-yn-1-yl)cyclopentanamine” involves various chemical reactions. One method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .Molecular Structure Analysis

The molecular structure of “N-(prop-2-yn-1-yl)cyclopentanamine” can be analyzed using various techniques such as mass spectrometry . The InChI code for this compound is 1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 .Chemical Reactions Analysis

“N-(prop-2-yn-1-yl)cyclopentanamine” participates in various chemical reactions. For instance, it undergoes visible-light-induced oxidative formylation with molecular oxygen . It also reacts with phenyl isothiocyanate and carbon disulfide in the presence of KOH .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(prop-2-yn-1-yl)cyclopentanamine” can be determined using various techniques. For instance, its molecular weight is 123.2 . More detailed properties like boiling point, density, etc., can be found in specialized chemical databases .科学研究应用

神经退行性疾病研究:N-(环丙-2-炔-1-基)环戊胺衍生物因其在神经退行性疾病(如阿尔茨海默病)中的潜力而受到研究。它们已被用于开发 PET 示踪剂,以评估 N-甲基-D-天冬氨酸受体 (NMDAr) 的生物利用度,这对于理解和潜在治疗这些疾病至关重要 (Christiaans 等人,2014)。

化学合成和结构分析:研究重点关注 N-(环丙-2-炔-1-基)衍生物的环缩合反应,导致形成各种杂环化合物。这种化学探索对于理解这些化合物的结构和功能方面至关重要 (Novikov 等人,2011)。

帕金森病治疗研究:N-(环丙-2-炔-1-基)环戊胺的某些衍生物在治疗帕金森病方面显示出前景。这些化合物已证明具有促进培养多巴胺神经元存活的能力,并且可能具有恢复大脑中多巴胺能神经支配的潜力 (Ardashov 等人,2019)。

催化和聚合研究:该化合物已用于金属配合物的合成和结构表征,这些配合物显示出显着的催化活性。这项研究对于催化和材料科学领域的进步至关重要 (Shin 等人,2016)。

抗癫痫活性:N-(环丙-2-炔-1-基)环戊胺衍生物因其抗癫痫活性而受到探索。这项研究有助于开发用于癫痫和相关神经疾病的新型治疗剂 (Rajak 等人,2013)。

抗菌研究:N-(环丙-2-炔-1-基)环戊胺衍生物的抗菌特性正在进行研究。此类研究对于发现新的抗生素和治疗细菌感染至关重要 (Yancheva 等人,2012)。

作用机制

The mechanism of action of “N-(prop-2-yn-1-yl)cyclopentanamine” in chemical reactions involves various processes. For example, in the visible-light-induced oxidative formylation, both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway .

安全和危害

“N-(prop-2-yn-1-yl)cyclopentanamine” is associated with several hazard statements including H226, H302, H312, H314, H332, H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

N-prop-2-ynylcyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWLDSWPEXCQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)

![Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2613374.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)

![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)

![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)